METILCELULOSA

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl cellulose involves the treatment of cellulose with an alkylating agent like methyl chloride or dimethyl sulfate in the presence of a base, typically sodium hydroxide. This process alters the cellulose's hydrophilic nature, making it soluble in water at lower temperatures while becoming insoluble when heated. Petzold-Welcke et al. (2010) describe the regioselective functionalization of cellulose to produce methyl cellulose with specific degrees of substitution (DS), highlighting the control over methylation conditions to achieve desired properties (Petzold-Welcke, Kötteritzsch, & Heinze, 2010).

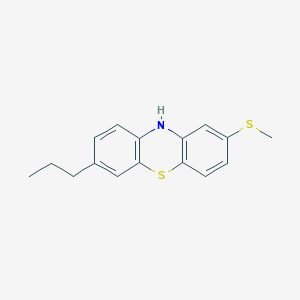

Molecular Structure Analysis

Methyl cellulose's structure is characterized by the presence of methyl groups attached to the oxygen atoms of the anhydroglucose rings of cellulose. The degree of substitution, which refers to the average number of hydroxyl groups replaced by methyl groups per anhydroglucose unit, significantly influences its solubility and thermal gelling properties. NMR spectroscopy techniques provide insights into the substitution pattern and the quantification of methylated units, offering a detailed understanding of its molecular structure (Petzold-Welcke, Kötteritzsch, & Heinze, 2010).

Chemical Reactions and Properties

Methyl cellulose undergoes various chemical reactions based on its functional groups. Its ether bonds are relatively stable, but its chemical reactivity can be tailored by adjusting the degree and pattern of methylation. It can participate in further etherification or esterification reactions, enabling the synthesis of derivatives with specific properties for targeted applications. The methylation analysis of cellulose and its derivatives, as discussed by Gohdes, Mischnick, and Wagenknecht (1997), sheds light on the challenges and solutions in characterizing these modifications (Gohdes, Mischnick, & Wagenknecht, 1997).

Aplicaciones Científicas De Investigación

Investigación de Polímeros

La Metilcelulosa es un derivado de la celulosa con propiedades físicas únicas y aplicaciones extendidas {svg_1}. Se utiliza en la investigación de polímeros debido a su solubilidad, gelificación y propiedades interfaciales {svg_2}. La influencia de las diferentes modificaciones químicas de la celulosa se estudia en relación con las propiedades físicas de la MC {svg_3}.

Aplicaciones Biomédicas

La celulosa y sus derivados, incluida la this compound, han encontrado un uso extensivo en aplicaciones biomédicas {svg_4}. Se utilizan en ingeniería de tejidos, apósitos para heridas y sistemas de administración de fármacos {svg_5}. Los métodos de preparación de la celulosa y sus derivados crean nuevas propiedades que benefician las aplicaciones biomédicas adecuadas {svg_6}.

Impresión 3D

La this compound se puede utilizar en la impresión 3D. Por ejemplo, se ha utilizado en la creación de construcciones bifásicas adecuadas para la ingeniería de tejidos óseos y osteocondrales {svg_7}.

Sistemas de Administración de Fármacos

La this compound se ha utilizado en la creación de cuentas de bionanocompuestos que han mejorado la sensibilidad al pH para la hinchazón y buenas propiedades de liberación controlada de fármacos {svg_8}.

Apósito Antimicrobiano para Heridas

La this compound se ha utilizado como material de apósito antimicrobiano para heridas para prevenir el crecimiento bacteriano {svg_9}. Se ha cargado con nanopartículas de Ag y se ha encontrado que tiene más del 99,99% de actividad antimicrobiana contra Escherichia coli y Staphylococcus aureus {svg_10}.

Floculación

La this compound se ha utilizado como agente de floculación. Se ha demostrado que la floculación de bacterias productoras de celulosa se ve mejorada por la propia celulosa {svg_11}.

Mecanismo De Acción

Methyl cellulose, also known as MFCD00081763, is a chemically modified form of cellulose, the most abundant polysaccharide on Earth . It has a wide range of applications due to its unique physical and chemical properties .

Target of Action

Methyl cellulose primarily targets the gastrointestinal tract, specifically the intestines . It is used as a bulk-forming laxative, which means it increases the volume of the stool, thereby promoting intestinal movement .

Mode of Action

Methyl cellulose works by absorbing water in the gastrointestinal lumen, thereby increasing the bulk of the stool . This leads to distension and stimulation of peristalsis, the wave-like contractions and relaxations of the intestines that move the stool along .

Biochemical Pathways

The biochemical pathways involved in the action of methyl cellulose are primarily related to water absorption and stool formation in the gastrointestinal tract . By increasing the water content and volume of the stool, methyl cellulose stimulates the natural peristaltic movements of the intestines .

Pharmacokinetics

Therefore, its pharmacokinetics can be described in terms of its passage through the gastrointestinal tract. After oral administration, it absorbs water in the stomach and intestines, swells, and forms a gel-like substance that increases stool volume . It is then excreted in the feces .

Result of Action

The primary result of methyl cellulose’s action is the relief of constipation . By increasing the bulk of the stool and promoting intestinal movement, it facilitates bowel movements and alleviates constipation . It also softens the stool, making it easier to pass .

Action Environment

The action of methyl cellulose is influenced by various environmental factors. Its solubility depends on the degree of substitution (DS) and the distribution of methoxyl groups . The higher the molecular weight, the thicker the polymeric layer adsorbed . Therefore, the physical properties of methyl cellulose, including its effectiveness as a laxative, can be influenced by factors such as temperature and the presence of other substances in the gastrointestinal tract.

Análisis Bioquímico

Biochemical Properties

Methyl cellulose plays a significant role in biochemical reactions, particularly as a thickening and emulsifying agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, methyl cellulose can form a gel matrix that encapsulates enzymes, thereby stabilizing them and enhancing their activity . It also interacts with proteins by forming hydrogen bonds, which can alter the protein’s structure and function . These interactions are crucial in applications such as drug delivery, where methyl cellulose can control the release rate of active pharmaceutical ingredients .

Cellular Effects

Methyl cellulose affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cell culture studies, methyl cellulose can create a semi-solid medium that supports the growth and differentiation of cells . It also impacts gene expression by providing a scaffold that can influence the spatial distribution of cells and their microenvironment . Additionally, methyl cellulose can affect cellular metabolism by altering the availability of nutrients and growth factors .

Molecular Mechanism

The molecular mechanism of methyl cellulose involves its ability to form hydrogen bonds with biomolecules, leading to changes in their structure and function . Methyl cellulose can bind to enzymes, either inhibiting or activating them depending on the context . It can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl cellulose can change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Methyl cellulose is generally stable at room temperature but can degrade over time, leading to changes in its viscosity and gel-forming properties . Long-term studies have shown that methyl cellulose can have sustained effects on cellular function, including maintaining the viability and differentiation potential of cells in culture .

Dosage Effects in Animal Models

The effects of methyl cellulose vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used as a dietary fiber supplement . At high doses, methyl cellulose can cause adverse effects such as gastrointestinal discomfort and reduced nutrient absorption . Studies have shown that there is a threshold dose above which the toxic effects of methyl cellulose become apparent . These effects are important to consider when using methyl cellulose in therapeutic applications .

Metabolic Pathways

Methyl cellulose is involved in various metabolic pathways, primarily related to its role as a dietary fiber . It is not digested by human enzymes but can be fermented by gut microbiota, leading to the production of short-chain fatty acids . These metabolites can have beneficial effects on gut health and overall metabolism . Methyl cellulose also interacts with enzymes involved in carbohydrate metabolism, influencing the rate of glucose absorption and insulin response .

Transport and Distribution

Within cells and tissues, methyl cellulose is transported and distributed through various mechanisms . It can be taken up by cells through endocytosis and distributed within the cytoplasm . Methyl cellulose can also interact with transport proteins and binding proteins, which influence its localization and accumulation in specific cellular compartments . These interactions are important for its function as a drug delivery agent, where targeted distribution is crucial .

Subcellular Localization

The subcellular localization of methyl cellulose is influenced by its chemical properties and interactions with cellular components . It can localize to specific compartments such as the cytoplasm, nucleus, or cell membrane, depending on the presence of targeting signals or post-translational modifications . These localizations can affect its activity and function, such as its ability to modulate gene expression or interact with signaling pathways .

Propiedades

| { "Design of the Synthesis Pathway": "Methyl cellulose can be synthesized by the reaction of cellulose with methyl chloride in the presence of a strong base.", "Starting Materials": [ "Cellulose", "Methyl chloride", "Sodium hydroxide" ], "Reaction": [ "Cellulose is first treated with sodium hydroxide to form the sodium salt of cellulose.", "Methyl chloride is then added to the reaction mixture, which reacts with the sodium salt of cellulose to form methyl cellulose.", "The reaction is typically carried out at elevated temperatures and pressures to ensure complete reaction.", "The resulting methyl cellulose is then purified by washing with water and drying." ] } | |

Número CAS |

9004-67-5 |

Fórmula molecular |

C20H38O11 |

Peso molecular |

454.5 g/mol |

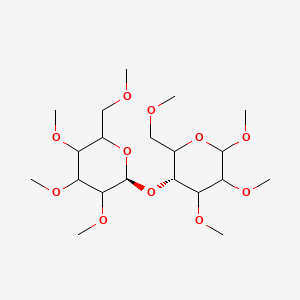

Nombre IUPAC |

(2R,3S,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane |

InChI |

InChI=1S/C20H38O11/c1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h11-20H,9-10H2,1-8H3/t11-,12-,13-,14-,15+,16+,17+,18-,19-,20+/m1/s1 |

Clave InChI |

YLGXILFCIXHCMC-KKLLYXGKSA-N |

SMILES isomérico |

COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2OC)OC)OC)COC)OC)OC)OC |

SMILES |

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |

SMILES canónico |

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |

Color/Form |

White granules White fibrous powders |

melting_point |

290 to 305 °C /Film/ |

Descripción física |

White odorless solid; [Merck Index] Greyish-white solid; Forms viscous colloidal solution in water; [Hawley] Hygroscopic; [CAMEO] White odorless powder; [MSDSonline] |

Solubilidad |

Sol in cold water Insoluble in alcohol, ether, chloroform, and in water warmer that 50.5 °C; soluble in glacial acetic acid; unaffected by oils and greases. INSOL IN HOT WATER & MOST ORGANIC SOLVENTS INSOL IN ALCOHOL, ETHER & CHLOROFORM; SOL IN GLACIAL ACETIC ACID SOL IN MIXTURE OF EQUAL PARTS OF ALCOHOL & CHLOROFORM; INSOL IN SATURATED SALT SOLN |

Sinónimos |

Adulsin; Avicel SG; Bagolax; Benecel 143HR; Benecel M 0; Benecel M 011; Benecel M 02; Benecel M 021; Benecel M 043; Benecel MC 4000PS; Benecel MO 42; Bufapto Methalose; Bulkaloid; Celacol M; ; Methocel 4C; Methocel 64625; Methocel A; Methocel A 100; M |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.